3-{[(3-chlorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
CAS No.: 896686-42-3
Cat. No.: VC11912330
Molecular Formula: C14H11ClN2O2S2
Molecular Weight: 338.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896686-42-3 |
|---|---|
| Molecular Formula | C14H11ClN2O2S2 |
| Molecular Weight | 338.8 g/mol |
| IUPAC Name | 3-[(3-chlorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
| Standard InChI | InChI=1S/C14H11ClN2O2S2/c15-11-5-3-4-10(8-11)9-20-14-16-12-6-1-2-7-13(12)21(18,19)17-14/h1-8H,9H2,(H,16,17) |
| Standard InChI Key | CRZJDSLDQXBXGL-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC3=CC(=CC=C3)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC3=CC(=CC=C3)Cl |
Introduction
The compound 3-{[(3-chlorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a sulfur-containing heterocyclic molecule belonging to the benzothiadiazine family. This class of compounds is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The unique structural features of this compound, such as the presence of a benzothiadiazine core and a sulfanyl group attached to a chlorophenyl moiety, make it an interesting candidate for further research in medicinal chemistry.
Structural Features
The molecular structure of 3-{[(3-chlorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione includes:
-
A benzothiadiazine ring system with a sulfonamide group at position 1.
-
A sulfanyl (-S-) linkage connecting the benzothiadiazine core to a 3-chlorophenylmethyl group.
-
A chlorine atom on the phenyl ring that enhances its electronic and steric properties.
This arrangement contributes to the compound's biological activity by facilitating interactions with specific protein targets.
Synthesis
The synthesis of benzothiadiazine derivatives typically involves:
-
Formation of the Benzothiadiazine Core: Starting from commercially available precursors such as sulfamide or sulfonamides.
-
Functionalization: Introducing substituents like the chlorophenylmethyl group via nucleophilic substitution or sulfanyl coupling reactions.
Although specific synthetic routes for this compound were not detailed in the provided sources, similar compounds are synthesized using simple and cost-effective methods involving condensation reactions and purification by recrystallization .
Biological Activity
Benzothiadiazine derivatives exhibit significant biological activities due to their ability to interact with enzymes and receptors. The compound 3-{[(3-chlorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is expected to show:
-
Anti-inflammatory Potential: Similar compounds have been studied as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammation pathways .
-
Antimicrobial Properties: The sulfanyl and chlorophenyl groups may enhance activity against bacterial or fungal pathogens.
-
Anticancer Activity: Benzothiadiazines have shown promise in targeting cancer cells by inducing apoptosis or inhibiting cell proliferation .
Analytical Characterization
To confirm its structure and purity, the compound can be analyzed using:
-
NMR Spectroscopy (¹H and ¹³C): To identify chemical shifts corresponding to the benzothiadiazine core and substituents.
-
Mass Spectrometry (MS): For molecular weight determination.
-
Infrared Spectroscopy (IR): To detect functional groups such as sulfonamide and sulfanyl linkages.
Comparative Binding Affinity
Table 1 illustrates the binding energies of similar benzothiadiazine derivatives against key biological targets:
| Compound | Target Enzyme | Binding Energy (kcal/mol) | Inhibition Constant (Ki) |
|---|---|---|---|
| Benzothiadiazine Derivative A | COX-2 | -8.5 | 807.43 nM |
| Benzothiadiazine Derivative B | 5-LOX | -9.0 | 243.23 nM |
| Celecoxib (Reference) | COX-2 | -12.3 | 12.23 nM |
These data suggest that benzothiadiazines have moderate binding affinity compared to standard drugs like celecoxib .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume